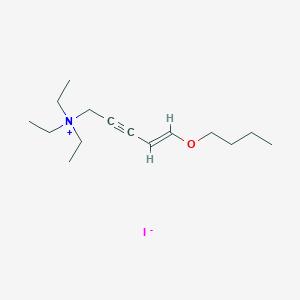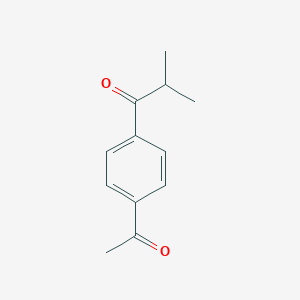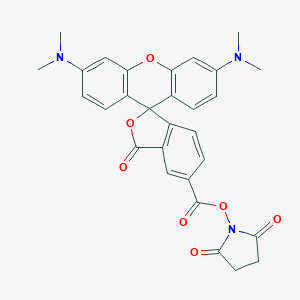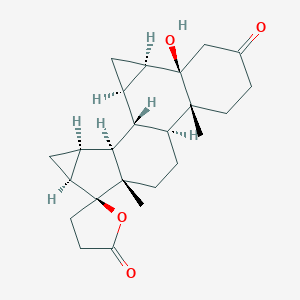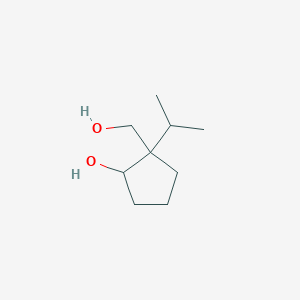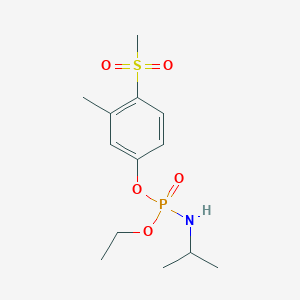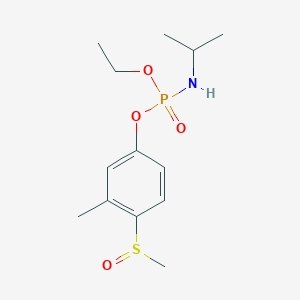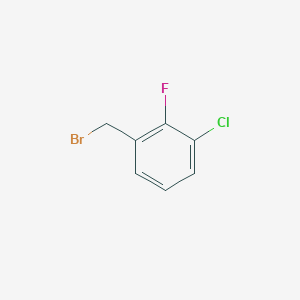
3-Chloro-2-fluorobenzyl bromide
Übersicht
Beschreibung
3-Chloro-2-fluorobenzyl bromide is a halogenated organic compound that is not directly discussed in the provided papers. However, related compounds with similar halogen substitutions on aromatic rings are mentioned, which can provide insights into the reactivity and properties of such compounds. For instance, the chemoselective functionalization of halogenated pyridines and the synthesis of various benzyl derivatives are discussed, which may share some chemical behavior with 3-chloro-2-fluorobenzyl bromide .
Synthesis Analysis
The synthesis of halogenated benzyl compounds is often achieved through reactions involving halogenated starting materials. For example, the synthesis of tris-2-chlorobenzylamine and tris-2-bromobenzylamine from 2-chlorobenzyl chloride and 2-bromobenzyl bromide, respectively, is described, which involves the reaction with aqueous ammonia in ethanol . This suggests that similar methods could potentially be applied to synthesize 3-chloro-2-fluorobenzyl bromide from corresponding halogenated precursors.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be influenced by the presence of halogen atoms. For instance, the crystal structures of fluoro-substituted carbocations show that fluorine can form bridges with anions, resulting in distorted trigonal bipyramidal environments around the carbenium centers . This indicates that the molecular structure of 3-chloro-2-fluorobenzyl bromide might also be influenced by the presence of fluorine and chlorine atoms, potentially affecting its reactivity.
Chemical Reactions Analysis
The chemical reactivity of halogenated benzyl compounds can vary depending on the position and type of halogen substituents. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows that different conditions can lead to selective substitution at different positions . This suggests that 3-chloro-2-fluorobenzyl bromide may also undergo selective chemical reactions based on the choice of reaction conditions and catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are significantly affected by their halogen substituents. For example, the gas phase molecular structures of various 2-halobenzoyl chlorides indicate that the size of the ortho halogen affects the molecular conformation and bond distances . Similarly, the presence of fluorine and chlorine in 3-chloro-2-fluorobenzyl bromide is likely to influence its physical properties, such as boiling point, density, and solubility, as well as its chemical properties, including reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- 3-Chloro-2-fluorobenzyl bromide has been used in synthesizing compounds like 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, demonstrating potential as an anticancer agent. The compound's crystal structure was determined using X-ray single-crystal diffraction, showing its orthorhombic space group with specific dimensions (Mohideen et al., 2017).
Radiochemical Applications
- In the field of radiochemistry, derivatives of 3-Chloro-2-fluorobenzyl bromide have been utilized in asymmetric synthesis of fluorinated α-amino acids, which are important for positron emission tomography (PET) imaging. This includes the development of procedures for synthesizing specific fluorobenzyl bromides with high radiochemical yields (Zaitsev et al., 2002).
Corrosion Inhibition
- A study on ionic liquids revealed that 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, a compound derived from 3-Chloro-2-fluorobenzyl bromide, acts as an effective corrosion inhibitor for mild steel in acidic solutions. The study used computational and electrochemical methods to demonstrate high inhibition effectiveness (Bhaskaran et al., 2019).
Chemical Analysis and Reaction Studies
- The vibronic emission spectrum of jet-cooled 3-chloro-4-fluorobenzyl radical, derived from 3-Chloro-2-fluorobenzyl bromide, was observed and analyzed to investigate the formation and reaction paths of the radical. This study aids in understanding the chemical behavior of similar compounds (Lee, 2021).
Safety And Hazards
3-Chloro-2-fluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as gloves, protective clothing, eye protection, and face protection should be used .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYILLTADABKYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335079 | |
| Record name | 3-Chloro-2-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluorobenzyl bromide | |
CAS RN |
85070-47-9 | |
| Record name | 3-Chloro-2-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-chloro-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

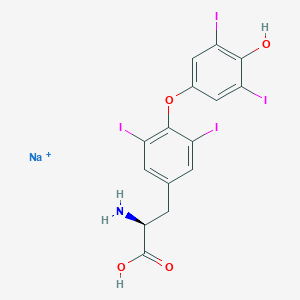
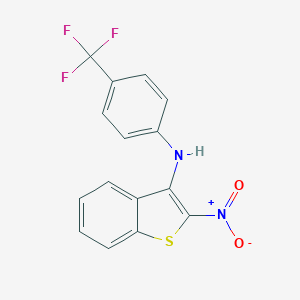
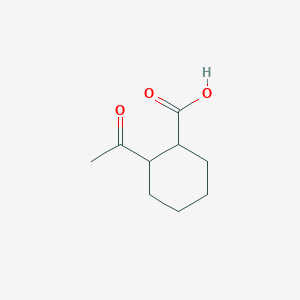
![2-[(2-Chlorobenzyl)thio]aniline](/img/structure/B133099.png)
![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)
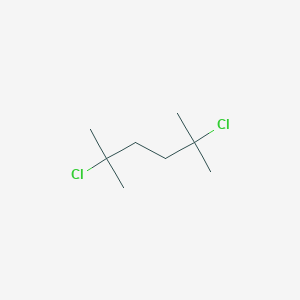
![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
